5-Acetylpyrazine-2-carboxylic acid

説明

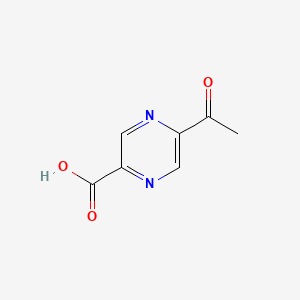

5-Acetylpyrazine-2-carboxylic acid is a heterocyclic organic compound belonging to the pyrazine family. It is a yellow crystalline solid with a molecular formula of C7H6N2O3 and a molecular weight of 166.14 g/mol. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 5-Acetylpyrazine-2-carboxylic acid typically involves the oxidation of 2,5-dimethylpyrazine. One method involves carrying out an oxidation reaction in an acetic acid solvent using cobalt acetate and manganese acetate as catalysts, and potassium bromide as a cocatalyst. The reaction temperature is maintained between 90-110°C . After the reaction, the mixture is cooled, crystallized, filtered, and dried to obtain the desired product.

Industrial Production Methods

For industrial production, a more scalable method involves the use of a fixed bed reactor. In this process, 2,5-dimethylpyrazine is oxidized in the presence of a catalyst at temperatures ranging from 150-350°C. The catalyst typically consists of gamma-Al2O3 as the carrier and metallic oxides of Mn, V, Ti, and Sr as active components . This method is advantageous due to its simplicity, high yield, and suitability for large-scale production.

化学反応の分析

Types of Reactions

5-Acetylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

科学的研究の応用

Medicinal Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazine-2-carboxylic acid exhibit significant antimicrobial properties. For instance, substituted amides derived from these compounds have shown promising results against Mycobacterium tuberculosis, with some derivatives achieving up to 90% inhibition . This highlights the potential of 5-acetylpyrazine-2-carboxylic acid as a scaffold for developing new antimycobacterial agents.

Anti-inflammatory and Anticancer Properties

Recent studies indicate that pyrazine hybrids can possess anti-inflammatory and anticancer activities. For example, compounds modified with pyrazine structures have been tested for their ability to inhibit specific kinases related to cancer progression . The introduction of this compound into these hybrid structures may enhance their therapeutic efficacy.

Agricultural Applications

Photosynthesis Inhibition

this compound derivatives have been investigated for their effects on photosynthesis. Certain compounds derived from this structure have been shown to inhibit oxygen evolution in chloroplasts, indicating potential use as herbicides or growth regulators in agricultural settings . This application is particularly relevant in managing weed populations without harming crop yields.

Data Table: Biological Activities of this compound Derivatives

Case Studies

-

Antitubercular Activity Study

A series of substituted 5-aroylpyrazine-2-carboxylic acids were synthesized and evaluated for their antitubercular activity. Among the tested compounds, one derivative exhibited a remarkable inhibition rate against Mycobacterium tuberculosis, suggesting that structural modifications can lead to enhanced biological activity . -

Photosynthesis Inhibition Research

A study on the effects of pyrazine derivatives on chloroplast function revealed that certain compounds could significantly reduce the oxygen evolution rate. This property indicates their potential as selective herbicides that could disrupt photosynthetic processes in target plants while being less harmful to crops .

作用機序

The mechanism by which 5-Acetylpyrazine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting metabolic processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

類似化合物との比較

Similar Compounds

2,5-Dimethylpyrazine: A related compound with similar structural features but different functional groups.

2-Acetylpyrazine: Another pyrazine derivative with an acetyl group at a different position.

Tetramethylpyrazine: A compound with four methyl groups attached to the pyrazine ring.

Uniqueness

5-Acetylpyrazine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an acetyl group and a carboxylic acid group makes it particularly versatile for various applications in research and industry.

生物活性

5-Acetylpyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 168.15 g/mol. The compound features a pyrazine ring substituted at the 2-position with a carboxylic acid group and at the 5-position with an acetyl group. This unique structure contributes to its biological reactivity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against various bacterial strains. A study evaluated its effectiveness against Mycobacterium tuberculosis and other mycobacterial strains using the Microplate Alamar Blue Assay. The findings revealed that derivatives of pyrazine-2-carboxylic acid could achieve minimum inhibitory concentrations (MIC) in the micromolar range, demonstrating potential as antitubercular agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Acetylpyrazine-2-carboxamide | M. tuberculosis H37Ra | 3.91 | |

| Alkylamino derivatives | M. avium | 0.78 | |

| Substituted amides | Various fungi | >20% inhibition |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been highlighted in recent studies. It has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism of action is thought to involve modulation of signaling pathways associated with inflammation .

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory effects, this compound demonstrates promising anticancer activity. A study assessed its cytotoxic effects on A549 lung adenocarcinoma cells, revealing that certain derivatives exhibited significant reduction in cell viability compared to standard chemotherapeutic agents like cisplatin .

Table 2: Anticancer Activity of 5-Acetylpyrazine Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Oxopyrrolidine derivatives | A549 | 66% viability reduction | |

| Acetylamino derivatives | HSAEC1-KT | Not specified |

Case Studies

- Antimycobacterial Screening : In a comprehensive screening of various pyrazine derivatives, compounds structurally related to this compound were tested against multiple strains of Mycobacterium. Notably, certain derivatives showed potent activity with low cytotoxicity towards HepG2 cells, indicating their potential as safe therapeutic options .

- Cytotoxicity Assessment : The cytotoxic effects of selected compounds were evaluated against both cancerous and non-cancerous cell lines. The results indicated that while some derivatives were effective against cancer cells, they exhibited minimal toxicity towards normal cells, suggesting a favorable therapeutic index .

特性

IUPAC Name |

5-acetylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-4(10)5-2-9-6(3-8-5)7(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUCEWYEXBWAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665298 | |

| Record name | 5-Acetylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118543-96-7 | |

| Record name | 5-Acetylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。